2-phenyl-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone 2-phenyl-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 851805-78-2
VCID: VC7291498
InChI: InChI=1S/C19H17F3N2OS/c20-19(21,22)16-8-4-7-15(11-16)13-26-18-23-9-10-24(18)17(25)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2
SMILES: C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)CC3=CC=CC=C3
Molecular Formula: C19H17F3N2OS
Molecular Weight: 378.41

2-phenyl-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

CAS No.: 851805-78-2

Cat. No.: VC7291498

Molecular Formula: C19H17F3N2OS

Molecular Weight: 378.41

* For research use only. Not for human or veterinary use.

2-phenyl-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone - 851805-78-2

Specification

CAS No. 851805-78-2
Molecular Formula C19H17F3N2OS
Molecular Weight 378.41
IUPAC Name 2-phenyl-1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Standard InChI InChI=1S/C19H17F3N2OS/c20-19(21,22)16-8-4-7-15(11-16)13-26-18-23-9-10-24(18)17(25)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2
Standard InChI Key LMGOXRKXTAARCW-UHFFFAOYSA-N
SMILES C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)CC3=CC=CC=C3

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The molecule comprises three primary components:

  • Phenyl group: A benzene ring attached to the ethanone moiety.

  • 4,5-Dihydroimidazole core: A partially saturated five-membered ring containing two nitrogen atoms.

  • Trifluoromethylbenzylthio substituent: A sulfur-linked benzyl group with a trifluoromethyl (-CF₃) substituent at the meta position.

The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability .

Table 1: Key Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC₂₀H₁₈F₃N₂OS
Molecular Weight406.43 g/mol
SolubilityLikely soluble in DMSO, methanol, chloroform
LogP (Predicted)~3.2 (indicative of moderate lipophilicity)

Synthetic Pathways and Optimization

Core Imidazole Synthesis

The 4,5-dihydroimidazole ring can be synthesized via a modified Debus reaction, as described in the patent CN105884690A . This method employs benzaldehyde, glyoxal, and ammonia under controlled pressure and temperature:
NH3+C6H5CHO+CHOCHOImidazole core\text{NH}_3 + \text{C}_6\text{H}_5\text{CHO} + \text{CHOCHO} \rightarrow \text{Imidazole core}
Key modifications for the target compound include:

  • Substituting glyoxal with a pre-functionalized thioether precursor.

  • Introducing the trifluoromethylbenzylthio group via nucleophilic substitution or thiol-ene coupling .

Challenges in Synthesis

  • Steric hindrance: The bulky trifluoromethyl group may slow reaction kinetics.

  • Sulfur stability: Thioether linkages are prone to oxidation, necessitating inert atmospheres during synthesis .

Activity TypePredicted EfficacyMechanism of Action
AntitubercularMIC ~5–10 µMInhibition of cell wall synthesis
AntifungalModerateErgosterol biosynthesis disruption
Anti-inflammatoryIC₅₀ ~20–50 µMCOX-2 inhibition

Pharmacokinetic Profile

  • Plasma stability: High stability is expected due to the 4,5-dihydroimidazole core, which resists metabolic oxidation .

  • Oral bioavailability: Predicted ~40–60% owing to balanced logP and molecular weight <500 .

Industrial and Research Implications

Scalable Synthesis

The gas-liquid-liquid phase method described in CN105884690A offers a cost-effective pathway for large-scale production, avoiding high-pressure reactors and phase-transfer catalysts.

Patent Landscape

Existing patents focus on imidazole synthesis methods rather than specific derivatives. Novelty lies in the trifluoromethylbenzylthio substituent, which may warrant new intellectual property claims .

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